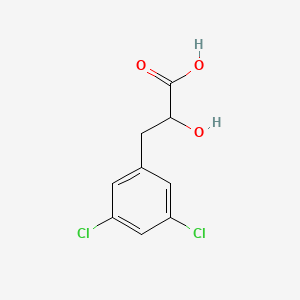

3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common chemical reaction involved in the synthesis of similar compounds . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Applications De Recherche Scientifique

Synthesis and Antibacterial Agents

A related compound, 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, has been synthesized and shown to exhibit antibacterial efficacy against both gram-negative and gram-positive bacteria. This highlights a potential application of structurally similar compounds, such as 3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid, in the development of novel antibacterial agents (Javed Sheikh, V. N. Ingle, & H. Juneja, 2009).

Polymerizable Liquid Crystal Phases

Research into benzoic acid derivatives, such as the polymerizable benzoic acid derivative synthesized in one study, showcases the compound's role in forming liquid crystal phases. Such phases have applications in materials science, particularly in the development of polymers with unique optical and mechanical properties (K. Kishikawa, A. Hirai, & S. Kohmoto, 2008).

Bio-Production of Platform Chemicals

3-Hydroxypropanoic acid (3-HP), closely related to the compound of interest, is a valuable platform chemical for the production of various industrial chemicals, including bioplastics. Advances in metabolic engineering and synthetic biology have enhanced the bio-production of 3-HP, demonstrating the compound's importance in sustainable chemical synthesis and industrial biotechnology (C. Jers, Aida Kalantari, Abhroop Garg, & I. Mijakovic, 2019).

Eco-Sustainable Chemical Production

The catalytic chemical methods for producing 3-hydroxypropanoic acid highlight an eco-sustainable approach to obtaining this compound from renewable resources. This research underlines the environmental benefits of green chemistry in producing valuable chemicals from biomass-derived materials (C. Pina, E. Falletta, & M. Rossi, 2011).

Fluorescence Probes for Reactive Oxygen Species

Research into novel fluorescence probes for detecting reactive oxygen species (ROS) suggests potential applications of related compounds in biological and chemical analysis. Such compounds can be used to study the roles of ROS in various biological processes and diseases, offering insights into oxidative stress and its effects (Ken-ichi Setsukinai, Y. Urano, K. Kakinuma, H. Majima, & T. Nagano, 2003).

Safety and Hazards

The safety data sheet for a similar compound, “3-(3,5-Dichlorophenyl)propionic acid”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Structurally similar compounds like tafamidis are known to interact with Transthyretin (TTR), a transport protein in the human body .

Mode of Action

Tafamidis, a structurally similar compound, binds to ttr tetramers at the thyroxin binding sites, stabilizing the tetramer and reducing the availability of monomers for amyloidogenesis .

Biochemical Pathways

Compounds like tafamidis that stabilize ttr can prevent the dissociation and aggregation of ttr in tissues, thereby preserving the normal function of these tissues .

Pharmacokinetics

Tafamidis, a structurally similar compound, is known to have a cmax of 143093ng/mL with a Tmax of 175h fasted and 4h fed . The apparent volume of distribution at steady state is 18.5L . Tafamidis is 99.9% protein-bound in plasma, mostly to TTR .

Propriétés

IUPAC Name |

3-(3,5-dichlorophenyl)-2-hydroxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPRDUNGVFMJAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CC(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid | |

CAS RN |

1511336-39-2 |

Source

|

| Record name | 3-(3,5-dichlorophenyl)-2-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2894242.png)

![N-(4-acetamidophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2894249.png)

![2-Oxo-2,5,7,8-tetrahydro-1H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2894250.png)

![4-[3-(Pyrrolidin-1-yl)propanesulfonyl]aniline](/img/structure/B2894251.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2894253.png)

![1-phenyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2894255.png)

![N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2894256.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinolin-6-yl)prop-2-en-1-one](/img/structure/B2894261.png)